

"Perfluoro-1-butene" chemical structure and properties

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Compound of Interest

Compound Name: *Perfluoro-1-butene*

Cat. No.: *B089320*

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An In-Depth Technical Guide to **Perfluoro-1-butene** for Scientific Professionals

Introduction

Organofluorine compounds are integral to modern drug discovery and development, offering advantageous chemical, physicochemical, and biological properties. The strategic incorporation of fluorine into molecular structures can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1] **Perfluoro-1-butene** (octafluoro-1-butene), a member of the per- and polyfluoroalkyl substances (PFAS) family, represents a foundational structure in fluorinated chemistry. While its direct application in drug development is not extensively documented, its significance lies in its role as a monomer for advanced fluoropolymers and as a subject of study in environmental and atmospheric chemistry.[2] This guide provides a comprehensive overview of the chemical structure, properties, and potential synthetic and analytical methodologies related to **Perfluoro-1-butene**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Perfluoro-1-butene is a four-carbon alkene in which all hydrogen atoms have been substituted with fluorine atoms.

Figure 1: Chemical Structure of **Perfluoro-1-butene**

Physicochemical and Computed Properties

The properties of **Perfluoro-1-butene** are summarized in the table below. These properties are derived from various chemical databases and literature sources.

Property	Value	Reference(s)
Molecular Formula	C ₄ F ₈	[3][4][5]
Molecular Weight	200.03 g/mol	[3][4][6][7]
CAS Number	357-26-6	[3][4][6][8]
IUPAC Name	1,1,2,3,3,4,4,4-octafluoro-1-butene	[3]
Appearance	Gas	[4][8]
Melting Point	-132.5°C (estimate)	[8]
Boiling Point	4.85°C	[8]
Density	1.5231 g/cm ³ (rough estimate)	[8]
Refractive Index	1.2492 (estimate)	[8]
XLogP3-AA	2.6	[7]
Hydrogen Bond Donor Count	0	[7]
Hydrogen Bond Acceptor Count	8	[7]
Rotatable Bond Count	1	[7]

Experimental Protocols

Synthesis of Perfluoro-1-butene

A detailed, step-by-step experimental protocol for the synthesis of **Perfluoro-1-butene** is not readily available in the surveyed literature. However, plausible synthetic strategies can be inferred from related chemical transformations.

One potential method is the catalytic isomerization of Perfluoro-2-butene. The isomerization of 2-butene to 1-butene is a known industrial process for the non-fluorinated analogs. For

fluorinated olefins, various catalysts have been shown to facilitate such isomerizations.

Proposed Isomerization Workflow:

Figure 2: Proposed workflow for **Perfluoro-1-butene** synthesis via isomerization.

Another generalized approach mentioned in the literature involves the fluorination of an alkyl compound, such as reacting 1,4-dibromobutane with hydrogen fluoride in the presence of a catalyst.[3] However, specific conditions, catalysts, and yields for producing **Perfluoro-1-butene** via this method are not detailed.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its volatility, **Perfluoro-1-butene** is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The following is a general protocol for the qualitative and quantitative analysis of **Perfluoro-1-butene**.

Objective: To detect and quantify **Perfluoro-1-butene** in a sample matrix.

Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
- Column: A low-polarity column, such as one with a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., VF-624MS), is suitable for separating volatile fluorinated compounds.

Methodology:

- Sample Preparation:
 - For gaseous samples, a gas-tight syringe can be used to inject a known volume directly into the GC inlet.
 - For samples in a liquid matrix, a headspace analysis or a purge-and-trap system is recommended to extract the volatile **Perfluoro-1-butene**.

- GC Conditions:
 - Inlet Temperature: 150°C
 - Inlet Mode: Splitless (to maximize sensitivity for trace analysis)
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
 - Oven Temperature Program:
 - Initial temperature: 35°C, hold for 2 minutes.
 - Ramp: 5°C/min to 150°C.
 - Ramp: 25°C/min to 280°C, hold for 5 minutes.
- MS Conditions:
 - Transfer Line Temperature: 280°C
 - Ion Source Temperature: 230°C
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Mode: Full scan mode (e.g., m/z 40-500) for qualitative analysis to identify the compound by its mass spectrum. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring characteristic ions of **Perfluoro-1-butene**.

Logical Relationships and Pathways

Perfluoro-1-butene is recognized as a volatile PFAS that can act as a precursor to more persistent and water-soluble perfluorocarboxylic acids (PFCAs) through atmospheric oxidation. [2] This transformation is a critical aspect of its environmental fate.

Figure 3: Role of **Perfluoro-1-butene** as a precursor to PFCAs.

Safety and Handling

Perfluoro-1-butene is classified as a gas under pressure and can cause skin and serious eye irritation.[7] It may also cause respiratory irritation and drowsiness or dizziness.

- Handling: Use only in well-ventilated areas and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.
- Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep the container tightly closed.
- In case of exposure:
 - Inhalation: Move the person to fresh air and keep them comfortable for breathing.
 - Skin contact: Wash with plenty of soap and water.
 - Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Conclusion

Perfluoro-1-butene is a foundational fluorochemical with well-defined physical and chemical properties. While it serves as a monomer in the synthesis of fluoropolymers and is a compound of interest in environmental science, its direct role in drug development is not yet established. However, the study of such fundamental fluorinated molecules is crucial for advancing our understanding of the broader class of organofluorine compounds. The methodologies for its analysis are robust, though detailed protocols for its synthesis from common starting materials require further development and publication. For professionals in drug discovery, the principles governing the behavior of **Perfluoro-1-butene** can inform the design and synthesis of more complex fluorinated molecules with therapeutic potential.

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